molecular formula C6H3BBrF3O2 B8117970 3-bromo-2,4,5-trifluorophenylboronic acid

3-bromo-2,4,5-trifluorophenylboronic acid

Cat. No.: B8117970
M. Wt: 254.80 g/mol
InChI Key: MXVVQUAQDGEKDZ-UHFFFAOYSA-N
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Description

3-bromo-2,4,5-trifluorophenylboronic acid is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique chemical properties. It is often employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2,4,5-trifluorophenylboronic acid typically involves the reaction of 3-bromo-2,4,5-trifluorobenzene with a boron-containing reagent. One common method includes the use of magnesium turnings and trimethyl borate in an anhydrous ether solution. The reaction is initiated by heating the mixture to reflux, followed by the slow addition of the aryl bromide. The resulting Grignard reagent is then treated with trimethyl borate, leading to the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-2,4,5-trifluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in the synthesis of biaryl compounds.

    Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Resulting from oxidation reactions.

    Substituted Phenyl Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

3-bromo-2,4,5-trifluorophenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its role in developing pharmaceuticals, especially in cancer research.

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Properties

IUPAC Name

(3-bromo-2,4,5-trifluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVVQUAQDGEKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)Br)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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